molecular formula C18H25N3OS B2671647 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897485-41-5

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2671647
CAS No.: 897485-41-5
M. Wt: 331.48
InChI Key: KAWGQOBQQFDIRM-UHFFFAOYSA-N
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Description

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a piperazine ring substituted with a benzothiazole moiety and a pentanone chain. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step proceduresThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound can act as an antagonist at dopamine and serotonin receptors, which are involved in neurotransmission. This interaction can modulate the activity of these receptors, leading to potential therapeutic effects in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring, piperazine moiety, and pentanone chain makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-4-5-6-15(22)20-9-11-21(12-10-20)18-19-16-13(2)7-8-14(3)17(16)23-18/h7-8H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWGQOBQQFDIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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